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Compound of Interest

Compound Name: 4-Chlorotetrahydropyran

Cat. No.: B167756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Chlorotetrahydropyran (CAS No: 1768-64-5). The following sections detail its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics. This information is critical for the identification, characterization, and quality

control of this compound in research and development settings.

Quantitative Spectroscopic Data
The spectroscopic data for 4-Chlorotetrahydropyran is summarized in the tables below,

providing a clear reference for expected analytical results.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppm Multiplicity Assignment

~4.0 - 4.2 Multiplet H-4

~3.4 - 4.1 Multiplet H-2, H-6

~1.8 - 2.2 Multiplet H-3, H-5

Note: Predicted data based on analogous compounds. Actual shifts may vary based on solvent

and experimental conditions.
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Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~68 - 72 C-2, C-6

~62 - 66 C-4

~30 - 40 C-3, C-5

Note: Predicted data based on analogous compounds. Actual shifts may vary based on solvent

and experimental conditions.

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹) Assignment

~2850 - 3000 C-H Stretch (Aliphatic)

~1080 - 1130 C-O-C Stretch

~650 - 780 C-Cl Stretch

Note: The C-Cl stretch frequency can be influenced by the axial vs. equatorial position of the

chlorine atom.[1]

Table 4: Mass Spectrometry Data
m/z Interpretation

120/122 Molecular Ion (M⁺) with ~3:1 ratio

Various Fragmentation products

Note: The characteristic 3:1 isotopic pattern for the molecular ion is a key identifier for

monochlorinated compounds due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[2]

Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data

presented above.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/pdf/Differentiating_Isomers_of_4_Chloro_2_methyl_tetrahydro_pyran_A_Spectroscopic_Comparison_Guide.pdf
https://www.benchchem.com/pdf/Validating_the_Synthesis_of_4_Chloro_2_methyl_tetrahydro_pyran_A_Mass_Spectrometry_Based_Comparison_of_Synthetic_Routes.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency

of 400 MHz or higher.

Sample Preparation: Dissolve 5-10 mg of 4-Chlorotetrahydropyran in approximately 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The solution is then transferred to a

standard 5 mm NMR tube.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include

a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer

acquisition time are typically required.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. Phase and baseline corrections are applied. Chemical

shifts are referenced to the residual solvent peak or an internal standard (e.g.,

Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker,

PerkinElmer) equipped with an Attenuated Total Reflectance (ATR) accessory is commonly

used.

Sample Preparation:

ATR: A small drop of liquid 4-Chlorotetrahydropyran is placed directly onto the ATR

crystal.

Thin Film: A drop of the sample is placed between two salt plates (e.g., NaCl, KBr) to

create a thin film.
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Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plates is

collected first. The sample spectrum is then acquired, typically by co-adding 16-32 scans

over a range of 4000-400 cm⁻¹.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. The resulting spectrum is typically displayed in terms of transmittance or

absorbance, and the wavenumbers of significant absorption bands are identified.

Mass Spectrometry (MS)
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

Electron Ionization (EI) source is a common setup.[2]

Sample Preparation: A dilute solution of 4-Chlorotetrahydropyran is prepared in a volatile

organic solvent (e.g., dichloromethane, ethyl acetate).

Data Acquisition:

GC Conditions: A standard non-polar capillary column (e.g., DB-5ms) is used. The injector

temperature is typically set to 250 °C. The oven temperature program starts at a low

temperature (e.g., 50 °C) and is ramped up to a higher temperature (e.g., 250 °C) to

ensure separation of components.[2]

MS Conditions: The ionization mode is typically Electron Ionization (EI) at 70 eV. The

mass spectrometer scans a mass-to-charge (m/z) range of approximately 35-200.[2]

Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak

corresponding to 4-Chlorotetrahydropyran. The mass spectrum for this peak is then

extracted and analyzed to identify the molecular ion and characteristic fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Chlorotetrahydropyran.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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